

MHI-148: A Technical Guide to its Fluorescence Spectrum and Quantum Yield

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Compound of Interest

Compound Name: MHI-148

Cat. No.: B12499791

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Introduction

MHI-148 is a near-infrared (NIR) heptamethine cyanine dye with significant potential in cancer research and drug development. Its intrinsic tumor-targeting properties make it a valuable tool for in vivo imaging and targeted drug delivery. A thorough understanding of its photophysical characteristics, particularly its fluorescence spectrum and quantum yield, is crucial for its effective application. This technical guide provides an in-depth overview of these properties, along with detailed experimental protocols and an exploration of its cellular uptake mechanism.

Photophysical Properties of MHI-148

The fluorescence of **MHI-148** lies within the near-infrared window, a region advantageous for biological imaging due to reduced tissue autofluorescence and deeper photon penetration.

Fluorescence Spectrum

MHI-148 exhibits distinct excitation and emission spectra in the NIR region. The key spectral characteristics are summarized in the table below.

Parameter	Value	Reference
Excitation Maximum (λ_{ex})	782 nm	[1]
Emission Maximum (λ_{em})	808 nm	[1]

Quantum Yield

While several studies highlight that modifications to related heptamethine cyanine dyes have been made to enhance their quantum yield, a specific, consistently reported value for **MHI-148** is not readily available in the reviewed literature.[2] It is generally acknowledged that **MHI-148** and similar dyes possess strong fluorescence quantum yields, contributing to their efficacy as imaging agents.[3] The determination of the precise quantum yield requires specific experimental procedures as outlined in the subsequent sections.

Experimental Protocols

The following sections provide detailed methodologies for the characterization of the fluorescence spectrum and the determination of the fluorescence quantum yield of **MHI-148**.

Determination of Fluorescence Spectrum

This protocol outlines the steps to measure the excitation and emission spectra of **MHI-148**.

Materials:

- **MHI-148** dye
- Spectroscopy-grade solvent (e.g., Dimethyl sulfoxide (DMSO), Phosphate-buffered saline (PBS))
- Spectrofluorometer
- Quartz cuvettes (1 cm path length)

Procedure:

- **Sample Preparation:** Prepare a dilute solution of **MHI-148** in the chosen solvent. A typical starting concentration is in the micromolar range (e.g., 1-10 μM). The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
- **Instrument Setup:**
 - Turn on the spectrofluorometer and allow the lamp to stabilize.
 - Set the excitation and emission slit widths (e.g., 5 nm).
- **Emission Spectrum Measurement:**
 - Place the cuvette containing the **MHI-148** solution in the sample holder.
 - Set the excitation wavelength to a value slightly below the expected maximum (e.g., 770 nm).
 - Scan a range of emission wavelengths (e.g., 780 nm to 900 nm) to find the emission maximum (λ_{em}).
- **Excitation Spectrum Measurement:**
 - Set the emission wavelength to the determined emission maximum (λ_{em}).
 - Scan a range of excitation wavelengths (e.g., 700 nm to 800 nm) to find the excitation maximum (λ_{ex}).
- **Data Analysis:** The wavelengths corresponding to the peak intensities in the emission and excitation scans are the respective maxima.

Determination of Fluorescence Quantum Yield (Relative Method)

The relative method, comparing the fluorescence of the sample to a standard with a known quantum yield, is a common and reliable approach.

Materials:

- **MHI-148** dye
- A suitable NIR fluorescent standard with a known quantum yield (e.g., IR-125 in DMSO).
- Spectroscopy-grade solvent(s)
- UV-Vis spectrophotometer
- Spectrofluorometer
- Quartz cuvettes (1 cm path length)

Procedure:

- Standard and Sample Preparation:
 - Prepare a series of five concentrations for both the **MHI-148** sample and the quantum yield standard in the same solvent if possible.
 - The absorbance of these solutions at the excitation wavelength should be in the range of 0.02 to 0.1.
- Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
- Fluorescence Measurement:
 - Record the fluorescence emission spectrum for each solution using the spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.
 - Ensure identical experimental conditions (e.g., slit widths, detector voltage) for all measurements.
- Data Analysis:
 - Integrate the area under the fluorescence emission curve for each measurement.

- Plot the integrated fluorescence intensity versus the absorbance for both the **MHI-148** sample and the standard.
- The slope of these plots represents the gradient (Grad).
- Calculate the quantum yield of **MHI-148** (Φ_{sample}) using the following equation:

$$\Phi_{\text{sample}} = \Phi_{\text{std}} * (\text{Grad}_{\text{sample}} / \text{Grad}_{\text{std}}) * (\eta_{\text{sample}}^2 / \eta_{\text{std}}^2)$$

Where:

- Φ_{std} is the quantum yield of the standard.
- $\text{Grad}_{\text{sample}}$ and Grad_{std} are the gradients of the plots for the sample and standard, respectively.
- η_{sample} and η_{std} are the refractive indices of the solvents used for the sample and standard, respectively.

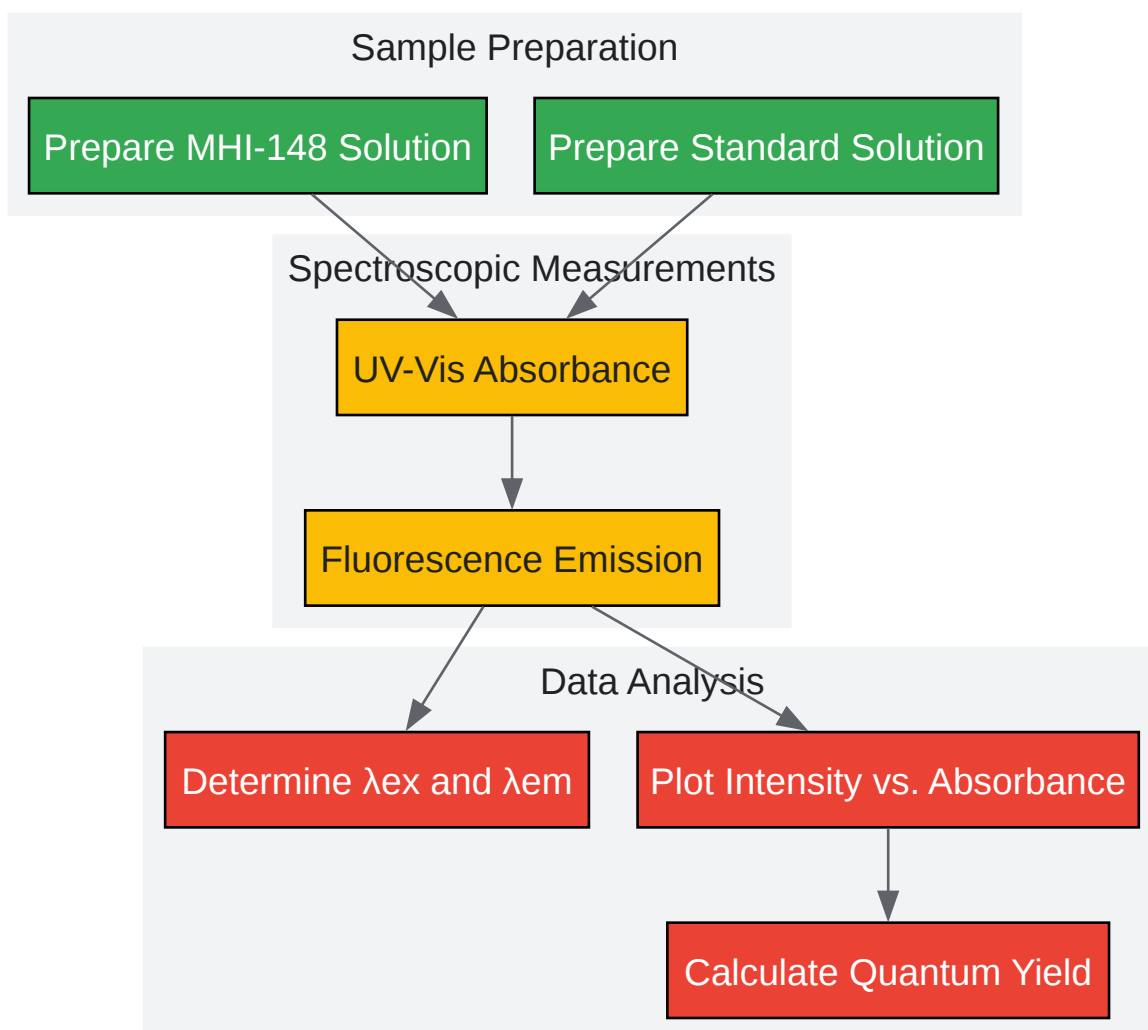
Cellular Uptake and Signaling Pathway

The preferential accumulation of **MHI-148** in tumor cells is a key feature for its application in cancer imaging and therapy. This selectivity is primarily mediated by the overexpression of Organic Anion Transporting Polypeptides (OATPs) on the surface of cancer cells.

The uptake mechanism is further influenced by the hypoxic tumor microenvironment. Hypoxia leads to the stabilization of the Hypoxia-Inducible Factor 1-alpha (HIF-1 α), which in turn upregulates the expression of OATPs, thereby enhancing the uptake of **MHI-148**.^{[3][4]}

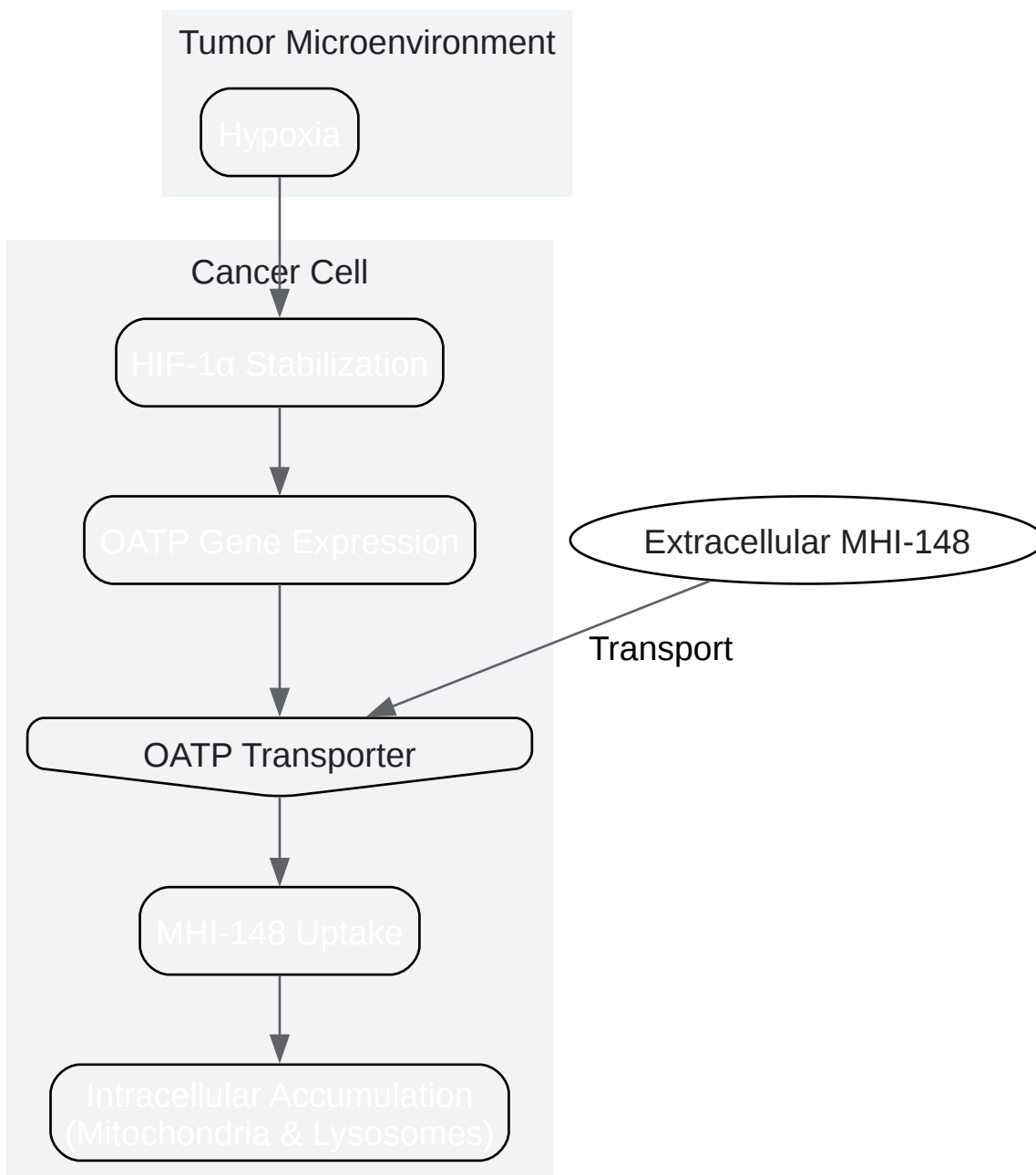
Below is a diagram illustrating the experimental workflow for characterizing **MHI-148**'s fluorescence properties and a diagram of its cellular uptake signaling pathway.

Experimental Workflow for MHI-148 Fluorescence Characterization

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Caption: Workflow for fluorescence characterization.

MHI-148 Cellular Uptake Signaling Pathway

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Caption: **MHI-148** cellular uptake pathway.

Conclusion

MHI-148 is a promising near-infrared dye with favorable photophysical properties for biomedical applications. Its distinct fluorescence spectrum allows for sensitive detection in the NIR window. While a precise quantum yield value requires careful experimental determination, it is recognized to be a highly fluorescent compound. The OATP-mediated and hypoxia-enhanced cellular uptake mechanism provides a basis for its tumor-specific accumulation, making it a valuable agent for cancer imaging, diagnosis, and as a component of targeted drug delivery systems. The protocols and information provided in this guide offer a comprehensive resource for researchers and professionals working with this versatile molecule.

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